
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride is a chemical compound belonging to the benzothiazepine class. This compound is characterized by its unique structure, which includes a benzene ring fused with a thiazepine ring. The presence of a methyl group at the third position and a hydrochloride salt form enhances its solubility and stability, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with an appropriate ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often involve:
Temperature: Moderate heating (50-100°C)
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvents: Polar solvents like ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazepine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkyl halides, and other electrophiles
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted benzothiazepines, which may have different physical and chemical properties.
Applications De Recherche Scientifique
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.
Receptor Modulation: Binding to receptors and modulating their signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,5-Tetrahydro-7-methoxy-4-methyl-1,4-benzothiazepine
- 2,3,4,5-Tetrahydro-1,4-benzothiazepine derivatives
Uniqueness
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine hydrochloride stands out due to its specific substitution pattern and hydrochloride salt form, which confer unique solubility and stability properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H14ClNS |
|---|---|
Poids moléculaire |
215.74 g/mol |
Nom IUPAC |
3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine;hydrochloride |
InChI |
InChI=1S/C10H13NS.ClH/c1-8-7-12-10-5-3-2-4-9(10)6-11-8;/h2-5,8,11H,6-7H2,1H3;1H |
Clé InChI |
ZMAPNORZSQKWHO-UHFFFAOYSA-N |
SMILES canonique |
CC1CSC2=CC=CC=C2CN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


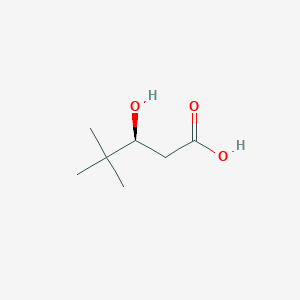
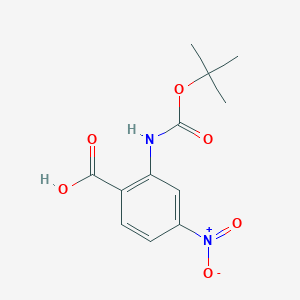



![8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)
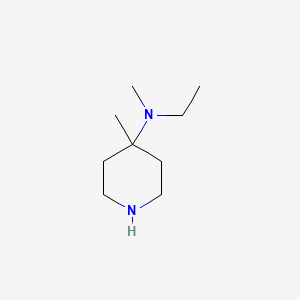

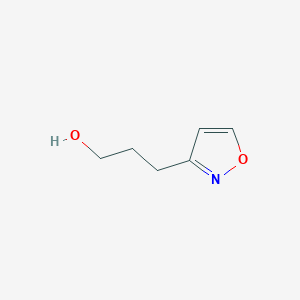

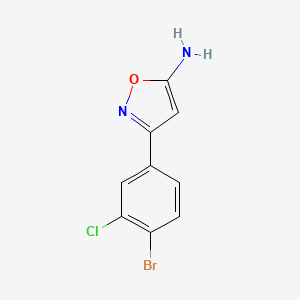

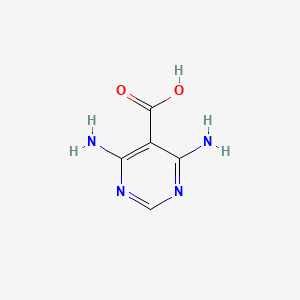
![2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13536305.png)
